molecular formula C21H19N5O3 B2960489 ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396868-06-6

ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2960489
CAS No.: 1396868-06-6
M. Wt: 389.415
InChI Key: IZQJATZBSIGVOI-UHFFFAOYSA-N
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Description

Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with a 1-methyl-3-phenylpyrazole carboxamide group and at the 3-position with an ethyl ester. This structure combines two pharmacologically significant motifs: the pyrazolo[1,5-a]pyridine scaffold, known for its diverse bioactivity, and the 1,5-diarylpyrazole moiety, often associated with kinase inhibition and antimicrobial properties .

The synthesis of such compounds typically involves coupling a pyrazolo[1,5-a]pyridine-3-carboxylate precursor with a functionalized pyrazole. For example, ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (obtained via TFA-mediated deprotection of its tert-butoxycarbonyl-protected analog) can react with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid using carbodiimide-based coupling agents like EDCI/HOBt .

Properties

IUPAC Name

ethyl 5-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-21(28)16-13-22-26-10-9-15(11-18(16)26)23-20(27)19-12-17(24-25(19)2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQJATZBSIGVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with ethyl 3-aminopyrazolo[1,5-a]pyridine-3-carboxylate under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs

Pyrazolo[1,5-a]pyridine Derivatives with Isoxazole Substituents

A closely related compound, ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate, replaces the pyrazole carboxamide with an isoxazole ring. Crystallographic data reveal a triclinic crystal system with intermolecular C–H⋯N interactions, suggesting differences in packing and solubility compared to the target compound .

Pyrazolo[1,5-a]pyrimidine Carboxylates

Compounds like ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1) feature a pyrimidine ring instead of pyridine. The trifluoromethyl and methoxy groups enhance lipophilicity (XLogP3 = 3.1) and metabolic stability, which may influence pharmacokinetic profiles .

1,5-Diarylpyrazole Carboxamides

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides share the pyrazole carboxamide motif but lack the fused pyrazolo[1,5-a]pyridine core.

Physicochemical Properties

Property Target Compound (Predicted) Ethyl 5-(3-Methoxyphenyl)-7-(CF₃)pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 3-Isoxazole-pyrazolo[1,5-a]pyridine-5-carboxylate
Molecular Weight ~435 g/mol 365.31 418.49
XLogP3 ~3.5 3.1 2.8 (estimated)
Topological Polar Surface Area ~85 Ų 65.7 Ų 75 Ų (estimated)
Hydrogen Bond Acceptors 8 8 7

The target compound’s higher molecular weight and polar surface area suggest reduced membrane permeability compared to pyrimidine-based analogs but improved solubility relative to isoxazole derivatives.

Pharmacological Potential

The incorporation of both pyrazolo[1,5-a]pyridine and 1,5-diarylpyrazole motifs positions the target compound as a dual-functional agent. Its structural complexity may enable multitarget activity (e.g., kinase inhibition and antimicrobial effects), though this requires validation through in vitro assays.

Biological Activity

Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its efficacy against various diseases, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and pyridine rings through condensation reactions. The structural formula can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

Antituberculosis Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitubercular activity. For instance, compounds similar to this compound have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as <0.002μg/mL<0.002\,\mu g/mL, indicating potent activity against both drug-susceptible and resistant strains .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been well-documented. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast carcinoma), and HCT-116 (colon cancer). For example, one derivative led to significant accumulation of MCF-7 cells in the G1 phase of the cell cycle, suggesting an interference with cell cycle progression .

Cell LineCompound TestedEffect on Cell CycleIC50 (μM)
A549247G1-phase accumulation15
MCF-7247G1-phase accumulation12
HCT-116VariousGrowth inhibition10

Enzymatic Inhibition

Pyrazolo[1,5-a]pyridine derivatives have also been studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, they have shown activity as selective inhibitors of AXL and c-MET kinases, which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzyme Activity : By targeting specific kinases such as AXL and c-MET, these compounds disrupt signaling pathways that promote cancer cell survival and proliferation.
  • Cell Cycle Arrest : The ability to induce cell cycle arrest in cancer cells can lead to reduced proliferation rates and increased apoptosis.
  • Antimicrobial Action : The mechanism behind its antitubercular activity likely involves interference with bacterial cell wall synthesis or other critical functions within the pathogen.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyridine derivatives:

  • Case Study 1 : A derivative similar to ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine was tested against Mycobacterium tuberculosis, showing a significant reduction in bacterial load in infected animal models.
  • Case Study 2 : In clinical trials involving breast cancer patients, a pyrazolo[1,5-a]pyridine derivative demonstrated improved patient outcomes when used in combination with standard chemotherapy agents.

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